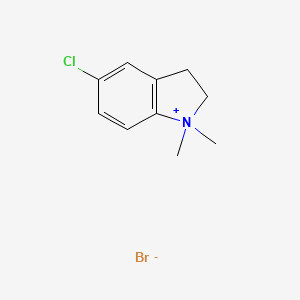
(4-Fluorobenzylidene)(phenyl)azane oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluorobenzylidene)(phenyl)azane oxide is an organic compound with the molecular formula C₁₃H₁₀FNO It is characterized by the presence of a fluorobenzylidene group and a phenyl group attached to an azane oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobenzylidene)(phenyl)azane oxide typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorobenzylidene)(phenyl)azane oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions can convert the azane oxide moiety to other functional groups.
Substitution: The fluorine atom in the benzylidene group can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium fluoride (KF) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
(4-Fluorobenzylidene)(phenyl)azane oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Fluorobenzylidene)(phenyl)azane oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorobenzylidene)(phenyl)azane oxide: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromobenzylidene)(phenyl)azane oxide: Contains a bromine atom in place of fluorine.
(4-Methylbenzylidene)(phenyl)azane oxide: Features a methyl group instead of a halogen.
Uniqueness
(4-Fluorobenzylidene)(phenyl)azane oxide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions.
Propiedades
Fórmula molecular |
C13H10FNO |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10FNO/c14-12-8-6-11(7-9-12)10-15(16)13-4-2-1-3-5-13/h1-10H/b15-10- |
Clave InChI |
GJTOMWKYUWVHDO-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=C/C2=CC=C(C=C2)F)/[O-] |
SMILES canónico |
C1=CC=C(C=C1)[N+](=CC2=CC=C(C=C2)F)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)

